molecular formula C14H21BN2O3 B14773021 6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyridin-7-one

6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B14773021
M. Wt: 276.14 g/mol
InChI Key: QXZDCAPBFQNUIG-UHFFFAOYSA-N
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Description

6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyridin-7-one is an organic compound that features a pyrrolo[2,3-c]pyridin-7-one core with a boronic ester group

Preparation Methods

The synthesis of 6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyridin-7-one typically involves the following steps:

    Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction with a suitable boronic acid or ester.

    Cyclization: The formation of the pyrrolo[2,3-c]pyridin-7-one core is achieved through a cyclization reaction, often involving the use of a base and a suitable solvent.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The boronic ester group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with aryl or vinyl halides.

    Hydrolysis: The boronic ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Scientific Research Applications

6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyridin-7-one has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery, particularly in the development of inhibitors for specific enzymes or receptors.

    Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Catalysis: The compound can act as a catalyst or a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the processes.

Mechanism of Action

The mechanism of action of 6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrrolo[2,3-c]pyridin-7-one core can interact with biological targets through hydrogen bonding and hydrophobic interactions, contributing to its biological activity.

Comparison with Similar Compounds

6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyridin-7-one can be compared with similar compounds such as:

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is a simpler boronic ester and is used in similar borylation reactions.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound features a pyrazole ring instead of a pyrrolo[2,3-c]pyridin-7-one core and is used in different synthetic applications.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound contains a fluorinated pyridine ring and is used in the synthesis of fluorinated organic molecules.

These comparisons highlight the unique structural features and applications of this compound in various fields of research .

Properties

Molecular Formula

C14H21BN2O3

Molecular Weight

276.14 g/mol

IUPAC Name

6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyridin-7-one

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-8-9-6-7-17(5)12(18)11(9)16-10/h8,16H,6-7H2,1-5H3

InChI Key

QXZDCAPBFQNUIG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=O)N(CC3)C

Origin of Product

United States

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